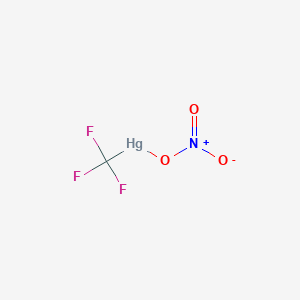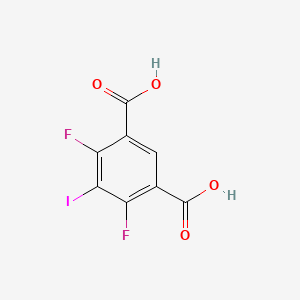![molecular formula C12H12O2 B14758446 2'H-Spiro[1,3-dioxolane-2,1'-naphthalene] CAS No. 170-16-1](/img/structure/B14758446.png)
2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] is a spiro compound characterized by a unique structure where a 1,3-dioxolane ring is fused to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] typically involves the ketalization of naphthoquinone derivatives. One common method starts with 2,3,4a,5,8,8a-hexahydro-1,4-naphthoquinone, which is ketalized using ethylene glycol in the presence of an acid catalyst to form the cyclic ketal . The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or benzene.
Industrial Production Methods
Industrial production methods for 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] are not well-documented in the literature. scaling up the laboratory synthesis method would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthalene compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a central nervous system depressant.
Medicine: Explored for its analgesic properties and potential use in pharmaceutical formulations.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] in biological systems involves its interaction with central nervous system receptors. The compound acts as a depressant by modulating neurotransmitter activity, although the exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiropyrans: Known for their photochromic properties and ability to switch between different isomers under light exposure.
Spirooxazines: Similar to spiropyrans but with different heterocyclic components, used in smart materials.
Uniqueness
2’H-Spiro[1,3-dioxolane-2,1’-naphthalene] is unique due to its specific structural features, which confer distinct chemical reactivity and potential pharmacological effects. Unlike spiropyrans and spirooxazines, this compound has a naphthalene moiety that influences its electronic properties and biological activity.
Propriétés
Numéro CAS |
170-16-1 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,1'-2H-naphthalene] |
InChI |
InChI=1S/C12H12O2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-12/h1-6H,7-9H2 |
Clé InChI |
SEXIVOAPUCVUER-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC=CC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


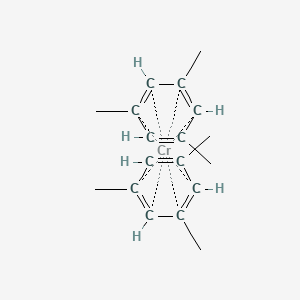

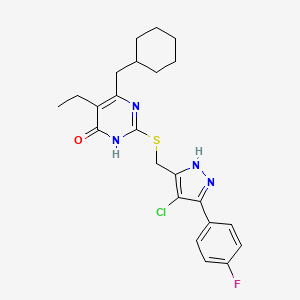
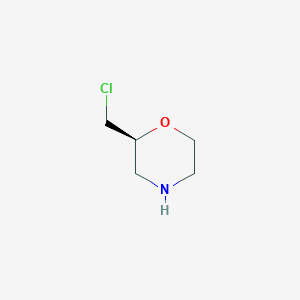
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)
![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)

